Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate
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Overview
Description
Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a hydroxyphenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate typically involves the reaction of 3-hydroxybenzaldehyde with 1-propylpiperidine in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group is believed to play a crucial role in binding to the active site of the target, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepanium
- Ethyl (3-hydroxyphenyl)carbamate
Uniqueness
Ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
75910-78-0 |
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Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
ethyl 3-(3-hydroxyphenyl)-1-propylpiperidine-3-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-3-10-18-11-6-9-17(13-18,16(20)21-4-2)14-7-5-8-15(19)12-14/h5,7-8,12,19H,3-4,6,9-11,13H2,1-2H3 |
InChI Key |
IXSONMWUQDCFHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC(C1)(C2=CC(=CC=C2)O)C(=O)OCC |
Origin of Product |
United States |
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